molecular formula C13H8Cl2FNO5S B13350753 Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-51-9

Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13350753
CAS No.: 30885-51-9
M. Wt: 380.2 g/mol
InChI Key: UAAJICBEGXRLCS-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride (CAS: 31368-32-8) is a benzenesulfonyl fluoride derivative with a molecular formula of C₁₆H₁₀Cl₂FNO₄S and a molecular weight of 402.2243 g/mol . Its structure features a sulfonyl fluoride group (-SO₂F) attached to a benzene ring substituted with two chlorine atoms and a nitrophenoxymethyl group. Key physicochemical properties include:

  • Density: 1.513 g/cm³
  • Boiling Point: 547.1°C at 760 mmHg
  • Vapor Pressure: 1.81 × 10⁻¹¹ mmHg at 25°C
  • Flash Point: 284.7°C .

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents enhance electrophilicity at the sulfur center, influencing its reactivity and stability .

Properties

CAS No.

30885-51-9

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-9-2-1-8(13(5-9)23(16,20)21)7-22-12-4-3-10(17(18)19)6-11(12)15/h1-6H,7H2

InChI Key

UAAJICBEGXRLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=C(C=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring.

    Phenoxy Substitution: The substitution of a phenoxy group onto the aromatic ring.

    Sulfonyl Fluoride Formation:

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the substitution and sulfonyl fluoride formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and nitro groups, this compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl fluoride groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzenesulfonyl fluoride family, which includes derivatives with varying substituents that alter reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Compound Name CAS Number Molecular Formula Key Substituents Boiling Point (°C) Biological Activity
5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride 31368-32-8 C₁₆H₁₀Cl₂FNO₄S -Cl, -NO₂, -SO₂F 547.1 Potential protease inhibitor (hypothesized)
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) 30827-99-7 C₈H₁₀FNO₂S -SO₂F, -CH₂CH₂NH₂ N/A Serine protease inhibitor
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride 25444-35-3 C₁₃H₅ClF₁₅O₂S -SO₂Cl, perfluorinated alkyl chain N/A Industrial surfactant precursor
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 50594-66-6 C₁₄H₇ClF₃NO₅ -NO₂, -Cl, -CF₃, -COOH N/A Herbicidal activity

Key Comparisons

Reactivity: The target compound’s sulfonyl fluoride group is less hydrolytically stable than sulfonyl chlorides (e.g., 25444-35-3) but more selective in covalent enzyme inhibition compared to sulfonyl chlorides, which are broadly reactive .

This highlights the critical role of substituents in biological efficacy. The nitro group in the target compound may confer reactivity similar to nitroaromatic herbicides (e.g., 50594-66-6) but with a distinct mechanism due to the sulfonyl fluoride moiety .

Industrial Applications :

  • Fluorinated benzenesulfonyl derivatives like 25444-35-3 are used in coatings and surfactants due to their hydrophobicity, whereas the target compound’s nitro and chloro groups may favor pharmaceutical applications .

Research Findings and Implications

  • Enzyme Inhibition : The sulfonyl fluoride group’s covalent binding to serine hydrolases is well-documented in AEBSF . The target compound’s nitro group could enhance binding affinity to nitroreductase enzymes, a hypothesis requiring validation.
  • Environmental Stability : Perfluorinated analogues (e.g., 25444-35-3) exhibit extreme persistence in the environment, but the target compound’s nitro group may facilitate degradation under UV light, reducing ecological risks .

Biological Activity

Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is a complex organic compound with notable biological activity attributed to its unique chemical structure. This article provides an in-depth examination of the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is C13H8Cl2FNO5SC_{13}H_8Cl_2FNO_5S, with a molecular weight of approximately 380.2 g/mol. The compound features multiple functional groups, including sulfonyl fluoride, chloro, and nitro groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes through covalent bonding. The sulfonyl fluoride group is particularly reactive towards nucleophilic sites in biomolecules, leading to enzyme inhibition. This characteristic makes it a valuable tool in biochemical studies for exploring enzyme functions and metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases by forming stable covalent bonds with the active site serine residue.
  • Protein Interaction : The compound can modify nucleophilic amino acids in proteins, altering their function and stability.

Biological Activity Overview

Research has demonstrated that Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that similar compounds have shown significant antimicrobial properties against a range of bacterial strains.
  • Antiproliferative Effects : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition Studies : The compound has been used to study the inhibition of specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionIrreversible inhibition of serine proteases; potential applications in drug design
AntiproliferativeInhibitory effects on cancer cell lines; further studies needed for detailed mechanisms

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition profile of Benzenesulfonylfluoride derivatives demonstrated significant inhibition of serine proteases involved in inflammatory pathways. The IC50 values were determined using various concentrations, indicating a dose-dependent response.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that Benzenesulfonylfluoride derivatives exhibited antimicrobial activity against resistant strains of bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent studies have expanded the understanding of the biological activity of Benzenesulfonylfluoride:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the phenoxy and chloro groups affect biological activity.
  • Therapeutic Potential : The compound's ability to selectively inhibit enzymes suggests potential therapeutic applications in treating diseases where such enzymes play a critical role.

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